molecular formula C23H23ClFN5OS B11198630 N-[(4-Chlorophenyl)methyl]-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

N-[(4-Chlorophenyl)methyl]-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11198630
M. Wt: 472.0 g/mol
InChI Key: DFYGAMXHEOWOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)methyl]-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 4-chlorophenylmethyl and 2-fluorophenylpiperazine units, followed by their coupling with pyrimidine and acetamide groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H23ClFN5OS

Molecular Weight

472.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C23H23ClFN5OS/c24-18-7-5-17(6-8-18)14-26-22(31)15-32-23-13-21(27-16-28-23)30-11-9-29(10-12-30)20-4-2-1-3-19(20)25/h1-8,13,16H,9-12,14-15H2,(H,26,31)

InChI Key

DFYGAMXHEOWOPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.